molecular formula C40H42N4O4 B11547640 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone CAS No. 6415-44-7

2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone

Cat. No.: B11547640
CAS No.: 6415-44-7
M. Wt: 642.8 g/mol
InChI Key: YBIIJXUNLZIZPZ-UHFFFAOYSA-N
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Description

2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of the piperidine moiety: This step involves the reaction of the biphenyl intermediate with piperidine under basic conditions.

    Formation of the oxo-ethoxy linkage: This step involves the reaction of the piperidine-substituted biphenyl with an appropriate oxo-ethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield a lactam, while reduction of the oxo-ethoxy linkage could yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s complex structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s aromatic rings and functional groups could make it useful in the development of new materials with unique properties.

    Biological Research: The compound could be used as a probe to study biological processes, particularly those involving aromatic interactions or piperidine-containing molecules.

Mechanism of Action

The mechanism by which 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound is similar in structure but may have different functional groups or substitutions.

    4-{[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound has a similar core structure but different substituents.

Uniqueness

The uniqueness of 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties

Properties

CAS No.

6415-44-7

Molecular Formula

C40H42N4O4

Molecular Weight

642.8 g/mol

IUPAC Name

2-[4-[[4-[4-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C40H42N4O4/c45-39(43-23-3-1-4-24-43)29-47-37-19-7-31(8-20-37)27-41-35-15-11-33(12-16-35)34-13-17-36(18-14-34)42-28-32-9-21-38(22-10-32)48-30-40(46)44-25-5-2-6-26-44/h7-22,27-28H,1-6,23-26,29-30H2

InChI Key

YBIIJXUNLZIZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)OCC(=O)N6CCCCC6

Origin of Product

United States

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